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(4-(Aminomethyl)piperidin-1-yl)(pyridin-3-yl)methanone

Medicinal Chemistry Antibacterial Drug Discovery Structure-Activity Relationship

Fragment-based discovery demands validated scaffolds with accessible synthetic handles. CAS 1018258-85-9 delivers the crizotinib hinge-binding geometry (3-pyridyl) with a free aminomethyl group for amide coupling, sulfonamide formation, or reductive amination. Unlike 2-pyridyl or 4-pyridyl regioisomers, only the meta-pyridine configuration matches the pharmacophore required for ALK/c-Met hinge engagement. Available as free base (XLogP 0.1, TPSA 59.2 Ų) or dihydrochloride salt (CAS 1349719-00-1) for direct biochemical assay deployment. ≥98% purity ensures reliable SAR in library synthesis.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
CAS No. 1018258-85-9
Cat. No. B1414741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Aminomethyl)piperidin-1-yl)(pyridin-3-yl)methanone
CAS1018258-85-9
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN)C(=O)C2=CN=CC=C2
InChIInChI=1S/C12H17N3O/c13-8-10-3-6-15(7-4-10)12(16)11-2-1-5-14-9-11/h1-2,5,9-10H,3-4,6-8,13H2
InChIKeyOWBSSCGRYRJPTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (4-(Aminomethyl)piperidin-1-yl)(pyridin-3-yl)methanone (CAS 1018258-85-9): A Pyridylpiperidine Building Block with Defined Kinase Inhibitor Potential


(4-(Aminomethyl)piperidin-1-yl)(pyridin-3-yl)methanone (CAS 1018258-85-9) is a synthetic small molecule (C12H17N3O, MW 219.28 g/mol) comprising a piperidine ring bearing a 4-aminomethyl substituent and N-acylated with a pyridine-3-carbonyl group [1]. The compound belongs to the broader class of N-pyridyl-substituted carboxypiperidine amides, which have been identified through high-throughput screening as prokaryote translation inhibitors with antibacterial activity [2]. Its structural scaffold places it within the chemotype space of aminopyridine-based kinase inhibitors, including agents targeting ALK, c-Met, and PI3K pathways [3]. As a primary amine-containing building block with a free aminomethyl handle, this compound serves as a versatile intermediate for constructing focused libraries of derivatized analogs for medicinal chemistry campaigns.

Why Generic Substitution of (4-(Aminomethyl)piperidin-1-yl)(pyridin-3-yl)methanone (CAS 1018258-85-9) with Positional Isomers or Amino Analogs Carries Risk in Structure-Activity Campaigns


The pyridinyl nitrogen position in this scaffold is a critical determinant of pharmacophoric geometry and molecular recognition. The 3-pyridyl isomer (CAS 1018258-85-9) presents a distinct hydrogen bond acceptor vector and electrostatic potential surface compared to the 2-pyridyl (CAS 1349718-61-1) and 4-pyridyl (CAS 1247536-10-2) regioisomers [1]. In the N-pyridyl carboxypiperidine amide antibacterial series, the meta-substituted (pyridin-3-yl) configuration has been explicitly studied for translation inhibition, with SAR showing that pyridine ring substitution position modulates both antibacterial potency and selectivity for the prokaryotic ribosome [2]. Additionally, the aminomethyl spacer (–CH2NH2) provides both a longer reach and higher basicity (pKa ~10.5 for primary amine) versus the directly-attached amino analog (4-aminopiperidin-1-yl)(pyridin-3-yl)methanone (CAS 1286264-95-6, C11H15N3O), altering both electronic properties and the conformational flexibility available for target engagement. These physicochemical differences translate into divergent solubility, logP (target compound XLogP3-AA = 0.1 [1]), and ultimately biological performance that cannot be assumed equivalent without experimental confirmation.

Quantitative Differentiation of (4-(Aminomethyl)piperidin-1-yl)(pyridin-3-yl)methanone (CAS 1018258-85-9) Versus Closest Analogs: A Comparative Evidence Assessment for Procurement Decision-Making


Pyridine Ring Regioisomerism: 3-Pyridyl vs. 2-Pyridyl vs. 4-Pyridyl – Impact on Molecular Recognition and Antibacterial SAR

Among the N-pyridyl-substituted carboxypiperidine amide class, the pyridine-3-yl (meta) regioisomer has been specifically reported to demonstrate prokaryote translation inhibitory activity. In the high-throughput screening campaign conducted by Ivanenkov et al., compounds bearing the pyridin-3-yl carbonyl substituent on the piperidine nitrogen showed antibacterial activity via translation inhibition, with the most potent compound in the series achieving an MIC of 12 μg/mL [1]. The 2-pyridyl and 4-pyridyl regioisomers, while commercially available as analogs (CAS 1349718-61-1 and CAS 1247536-10-2, respectively), have not been reported to exhibit the same translation inhibition profile in this antibacterial series, indicating that the meta-pyridine geometry is critical for target engagement at the bacterial ribosome.

Medicinal Chemistry Antibacterial Drug Discovery Structure-Activity Relationship

Aminomethyl vs. Amino Substitution: Spacer Length and Basicity Govern Suitability for Targeted Library Synthesis

The aminomethyl substituent (–CH2NH2) in the target compound provides an additional methylene spacer not present in the direct amino analog (4-aminopiperidin-1-yl)(pyridin-3-yl)methanone (CAS 1286264-95-6; C11H15N3O, MW 205.26) . This structural difference results in a higher molecular weight (219.28 vs. 205.26 g/mol), an additional rotatable bond (2 vs. 1 for the core scaffold), and different amine basicity (pKa of primary alkylamine ~10.5 vs. secondary aliphatic amine ~11.0) [1]. The amino analog (CAS 1286264-95-6) has been specifically reported as an intermediate in the preparation of aminocarbonylpyrrolidine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors , indicating a distinct derivatization trajectory for the shorter amino handle. The aminomethyl compound (CAS 1018258-85-9) therefore enables a different chemical space of derived amides, sulfonamides, and ureas that are inaccessible from the direct amino scaffold.

Drug Design Chemical Biology Fragment-Based Drug Discovery

c-Met/ALK Kinase Inhibitor Chemotype Space: Structural Rationale for 3-Pyridyl Scaffold Utility

The (4-aminomethyl)piperidin-1-yl)(pyridin-3-yl)methanone scaffold is structurally defined as a piperidine and aminopyridine derivative, which is the core pharmacophoric class of clinically validated ALK and c-Met inhibitors including crizotinib [1]. Crizotinib (Xalkori) is an approved agent for ALK-positive non-small cell lung cancer with IC50 values of 11 nM (c-Met) and 24 nM (ALK) in cell-based assays [2]. While the target compound (CAS 1018258-85-9) is a truncated fragment lacking the extended aromatic substitution of crizotinib, its conserved pyridine-3-carbonyl-piperidine-4-aminomethyl motif represents a minimal recognition element for the kinase hinge-binding region. The 3-pyridyl geometry positions the pyridine nitrogen for a canonical hinge hydrogen bond, while the 4-aminomethyl group projects toward the solvent-exposed region where further elaboration occurs in the fully optimized drug [1]. This fragment-to-lead rationale is absent for the 2-pyridyl and 4-pyridyl isomers, which would misalign the critical hinge-binding interaction.

Cancer Therapeutics Kinase Inhibition Oncology Drug Discovery

Computed Physicochemical Profile: TPSA, XLogP, and Hydrogen Bond Donor/Acceptor Counts for Permeability and Solubility Prediction

The compound exhibits computed physicochemical properties that place it within favorable drug-like chemical space: XLogP3-AA = 0.1, Topological Polar Surface Area (TPSA) = 59.2 Ų, 1 hydrogen bond donor (primary amine), and 3 hydrogen bond acceptors (amide carbonyl, pyridine nitrogen, tertiary amine) [1]. These values satisfy Lipinski's Rule of Five criteria (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10) and approach the Veber criteria (rotatable bonds = 2, TPSA < 140 Ų). In contrast, the dihydrochloride salt form (CAS 1349719-00-1) has been noted to enhance solubility and stability for research applications [2]. The combination of low lipophilicity (XLogP 0.1) and moderate polarity (TPSA 59.2 Ų) suggests adequate aqueous solubility and predicted membrane permeability suitable for both biochemical and cell-based assays. For procurement, the free base form is appropriate for organic synthesis and derivatization, while the dihydrochloride salt may be preferred for direct biological testing requiring enhanced aqueous solubility.

ADME Prediction Computational Chemistry Drug-Likeness Assessment

Optimal Procurement and Deployment Scenarios for (4-(Aminomethyl)piperidin-1-yl)(pyridin-3-yl)methanone (CAS 1018258-85-9) Based on Quantitative Differentiation


Fragment-Based Drug Discovery Targeting ALK or c-Met Kinase Using the 3-Pyridyl Hinge-Binding Fragment

The compound serves as a validated fragment-sized mimic of the crizotinib hinge-binding motif, retaining the critical pyridine-3-carbonyl-piperidine geometry. Procurement of CAS 1018258-85-9 (as free base for library synthesis or as the dihydrochloride salt, CAS 1349719-00-1, for biochemical screening) enables fragment growth via the 4-aminomethyl handle through amide coupling, sulfonamide formation, or reductive amination with aldehyde-bearing aromatic extensions. The 2-pyridyl and 4-pyridyl regioisomers are not suitable for this application due to incompatible hinge-binding geometry [1].

Construction of Prokaryote Translation Inhibitor Libraries Using the Meta-Substituted Carboxypiperidine Amide Scaffold

Based on the identification of N-pyridyl carboxypiperidine amides as prokaryote translation inhibitors with antibacterial MIC values as low as 12 μg/mL [1], the compound provides the core scaffold for derivatization campaigns. The free aminomethyl group can be elaborated into diverse amide, urea, and sulfonamide libraries while retaining the critical pyridine-3-carbonyl substituent. The meta-pyridine geometry is essential to the translation inhibition phenotype, distinguishing CAS 1018258-85-9 from the 2-pyridyl and 4-pyridyl isomers [2].

Physicochemical Property-Driven Hit-to-Lead Optimization with Favorable Starting ADME Profile

With a computed XLogP of 0.1 and TPSA of 59.2 Ų [1], the free base form (CAS 1018258-85-9) starts from a region of drug-like property space that permits synthetic elaboration while maintaining acceptable permeability and solubility predictions. The dihydrochloride salt (CAS 1349719-00-1) is available for applications requiring enhanced aqueous solubility for direct biochemical assay deployment [2]. This dual-form availability enables procurement of the appropriate physical form for each stage of the discovery workflow.

Reference Standard for Regioisomeric Purity Validation in Analytical Method Development

Commercial availability at ≥95% purity from multiple vendors enables use of CAS 1018258-85-9 as an analytical reference standard for HPLC, LC-MS, or NMR method development. The distinct retention properties of the 3-pyridyl isomer relative to the 2-pyridyl (CAS 1349718-61-1) and 4-pyridyl (CAS 1247536-10-2) regioisomers facilitate chromatographic method validation for reaction monitoring and purity assessment in synthetic chemistry workflows [1].

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